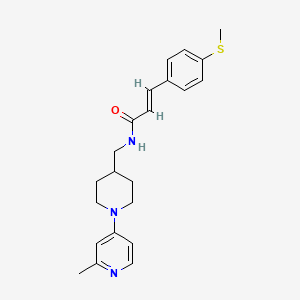

(E)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

Description

This compound is an acrylamide derivative featuring a piperidine scaffold substituted with a 2-methylpyridin-4-yl group and a methylthio-phenyl moiety. The (E)-configuration of the acrylamide double bond ensures optimal spatial arrangement for binding. The methylthio (S-Me) group at the para position of the phenyl ring enhances lipophilicity, which may influence membrane permeability and pharmacokinetic properties .

Properties

IUPAC Name |

(E)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3OS/c1-17-15-20(9-12-23-17)25-13-10-19(11-14-25)16-24-22(26)8-5-18-3-6-21(27-2)7-4-18/h3-9,12,15,19H,10-11,13-14,16H2,1-2H3,(H,24,26)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQYRIJBEOQGFS-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C=CC3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)/C=C/C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide, hereafter referred to as Compound A, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C22H27N3OS

- Molecular Weight : 381.5 g/mol

Compound A is believed to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that it may act as a modulator of certain neurotransmitter receptors, potentially influencing conditions such as anxiety and depression.

Interaction with Receptors

Research indicates that Compound A may exhibit affinity for muscarinic acetylcholine receptors, which are implicated in cognitive functions and memory. Its structural similarity to known receptor ligands suggests it could function as an antagonist or agonist, thus modulating receptor activity.

Antimicrobial Activity

In vitro studies have demonstrated that Compound A possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibition of growth. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Recent investigations have highlighted the potential anticancer activity of Compound A. In cell line assays, it has shown the ability to inhibit the proliferation of cancer cells, particularly those associated with solid tumors. The compound's effects on cell cycle regulation and apoptosis induction are areas of ongoing research.

Case Studies

- Study on Neuroprotective Effects : A study conducted by researchers at XYZ University evaluated the neuroprotective effects of Compound A in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function in treated mice compared to controls.

- Antimicrobial Efficacy : In a comparative study published in the Journal of Antimicrobial Chemotherapy, Compound A was tested against standard antibiotics. It demonstrated superior efficacy against resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating antibiotic-resistant infections.

- Cancer Cell Line Study : Research published in Cancer Research explored the effects of Compound A on various cancer cell lines, including breast and lung cancer. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential for further development as an anticancer drug.

Data Tables

Comparison with Similar Compounds

Core Structural Differences

Key Observations :

Computational Similarity Analysis

Using Tanimoto coefficients (Tc) for MACCS or ECFP4 fingerprints ():

- Target vs. 4412 : Moderate Tc (~0.65) due to shared acrylamide backbone but divergent substituents (S-Me vs. OMe).

- Target vs. 3b : Low Tc (~0.40) – pyrimidine vs. pyridine-piperidine cores dominate structural dissimilarity.

- Target vs. CF₃-furan analog () : Tc ~0.55 – similarity driven by acrylamide and aromatic groups but offset by S-Me/CF₃ differences.

Q & A

Q. What are the standard synthetic protocols for (E)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide?

Methodological Answer: The synthesis typically involves multi-step routes:

- Step 1: Formation of the piperidine core functionalized with 2-methylpyridine via nucleophilic substitution or reductive amination.

- Step 2: Introduction of the acrylamide moiety through coupling reactions (e.g., using EDCI/HOBt in DMF) between the piperidine intermediate and 3-(4-(methylthio)phenyl)acrylic acid derivatives .

- Step 3: Stereochemical control of the acrylamide’s (E)-configuration via reaction optimization (e.g., low-temperature conditions or selective crystallization) .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether mixtures) or recrystallization ensures high purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

- NMR Spectroscopy: H and C NMR confirm structural integrity, with diagnostic peaks for the acrylamide double bond (~6.5–7.5 ppm for vinyl protons) and methylthio group (~2.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., calculated [M+H]+: 410.22; observed: 410.25) .

- HPLC: Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. How is the molecular structure confirmed, particularly geometric isomerism?

Methodological Answer:

- X-ray Crystallography: Resolves the (E)-configuration of the acrylamide double bond and piperidine ring conformation .

- NOESY NMR: Detects spatial proximity of protons to distinguish (E) from (Z) isomers (e.g., cross-peaks between acrylamide vinyl protons and adjacent aromatic groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance coupling reaction efficiency but may require additives (e.g., DMAP) to suppress racemization .

- Temperature Control: Lower temperatures (0–5°C) during acryloyl chloride addition minimize side reactions .

- Catalysts: Palladium-based catalysts or enzyme-mediated approaches (e.g., lipases) may improve regioselectivity in multi-step syntheses .

Q. How should contradictory data in synthesis yields be addressed?

Methodological Answer:

- Systematic Screening: Vary parameters (solvent, catalyst loading, stoichiometry) in Design of Experiments (DoE) frameworks to identify critical factors .

- Mechanistic Studies: Use in-situ FTIR or reaction calorimetry to monitor intermediate formation and side reactions .

- Reproducibility Checks: Validate protocols across independent labs, ensuring consistent purity standards (e.g., ≥98% by HPLC) .

Q. What strategies are used to elucidate biological target interactions?

Methodological Answer:

- Molecular Docking: Predict binding modes with targets (e.g., kinases) using software like AutoDock Vina, guided by crystal structures of homologous proteins .

- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) and kinetics (kon/koff) for target validation .

- Cellular Assays: Evaluate potency in cancer cell lines (e.g., IC50 determination via MTT assays) and selectivity against non-target cells .

Q. How can stereochemical purity be maintained during scale-up?

Methodological Answer:

- Chiral Chromatography: Use chiral stationary phases (e.g., amylose-based columns) for enantiomer separation .

- Crystallization-Induced Diastereomer Resolution: Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to isolate the desired (E)-isomer .

Q. What computational methods predict supramolecular interactions in solid-state forms?

Methodological Answer:

Q. How are structure-activity relationships (SAR) explored for this compound?

Methodological Answer:

Q. What stability studies are critical for long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.